molecular formula C8H7BrFNO B14829708 2-Bromo-4-cyclopropoxy-5-fluoropyridine

2-Bromo-4-cyclopropoxy-5-fluoropyridine

Katalognummer: B14829708
Molekulargewicht: 232.05 g/mol
InChI-Schlüssel: DXLYVLYCLPHLBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-Bromo-4-cyclopropoxy-5-fluoropyridine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

2-Bromo-4-cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets, often through binding to active sites or receptors. The exact pathways depend on the context of its use, such as in medicinal chemistry where it may inhibit or activate specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-4-cyclopropoxy-5-fluoropyridine include:

The uniqueness of this compound lies in its combination of bromine, fluorine, and cyclopropoxy groups, which confer specific reactivity and properties useful in various applications.

Eigenschaften

Molekularformel

C8H7BrFNO

Molekulargewicht

232.05 g/mol

IUPAC-Name

2-bromo-4-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H7BrFNO/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2H2

InChI-Schlüssel

DXLYVLYCLPHLBG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=NC=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.